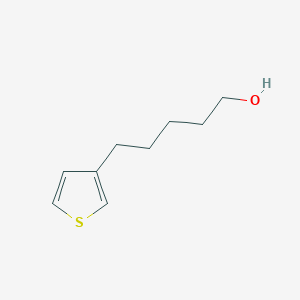

5-(Thiophen-3-yl)pentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14OS |

|---|---|

Molecular Weight |

170.27 g/mol |

IUPAC Name |

5-thiophen-3-ylpentan-1-ol |

InChI |

InChI=1S/C9H14OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1-4,6H2 |

InChI Key |

ZBAFKADEDSNCSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Thiophen 3 Yl Pentan 1 Ol and Its Derivatives

Strategic Retrosynthetic Analysis of the 5-(Thiophen-3-yl)pentan-1-ol Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the carbon-carbon bond between the thiophene (B33073) ring and the pentanol (B124592) side chain.

Primary Disconnection Approaches:

C(sp²)-C(sp³) Bond Formation: The most logical disconnection is at the bond connecting the thiophene ring (C3 position) and the pentyl chain. This leads to two key synthons: a thiophene-3-yl anion or organometallic equivalent, and a 5-carbon electrophile bearing a protected alcohol.

Alternative C-C Bond Formations: While less common, one could envision forming one of the C-C bonds within the pentyl chain itself, starting from a shorter thiophene-substituted alkyl chain and extending it.

These disconnections suggest that key forward synthetic strategies will involve nucleophilic attack from a 3-thienyl organometallic reagent onto a suitable five-carbon electrophile, or a cross-coupling reaction between a 3-halothiophene and a five-carbon organometallic reagent.

| Disconnection Strategy | Key Synthons | Corresponding Reagents |

| Thiophene C3 – Pentyl C1 | Thiophen-3-yl anion and a C5 electrophile | 3-Lithiothiophene or 3-Thienylmagnesium bromide, and 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane |

| Thiophene C3 – Pentyl C1 | Thiophen-3-yl electrophile and a C5 nucleophile | 3-Bromothiophene and (5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)magnesium bromide |

Modern Synthetic Routes for the Thiophene-Alkyl Chain-Alcohol Architecture

Building upon the retrosynthetic analysis, modern synthetic methods offer efficient and selective ways to construct the this compound architecture.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C(sp²)-C(sp³) bonds. acs.org Reactions such as Suzuki, Stille, Negishi, and Hiyama couplings are particularly relevant. mdpi.com For the synthesis of this compound, a Suzuki coupling, for instance, could involve the reaction of 3-thiopheneboronic acid with a 5-halopentan-1-ol derivative in the presence of a palladium catalyst. nih.govmdpi.com

Direct C-H activation has also emerged as a powerful, atom-economical strategy. mdpi.com This approach avoids the pre-functionalization of the thiophene ring, directly coupling a C-H bond with a suitable partner. acs.org For example, a palladium-catalyzed C-H activation at the C3 position of thiophene could be coupled with a 5-halopentanol derivative. mdpi.com

Key Cross-Coupling Reactions:

| Reaction Name | Thiophene Reagent | Alkyl Chain Reagent | Catalyst System (Typical) |

| Suzuki Coupling | 3-Thiopheneboronic acid | 1-Bromo-5-(benzyloxy)pentane | Pd(PPh₃)₄, base (e.g., K₂CO₃) |

| Negishi Coupling | 3-Iodothiophene | (5-((Tetrahydro-2H-pyran-2-yl)oxy)pentyl)zinc(II) chloride | Pd(dba)₂, ligand (e.g., SPhos) |

| Hiyama Coupling | 3-Bromothiophene | Triethoxy(pent-4-en-1-yl)silane (followed by hydroboration/oxidation) | PdCl₂, ligand, fluoride (B91410) source (e.g., TBAF) |

The introduction of chirality into the this compound scaffold can significantly impact its biological activity. Stereoselective synthesis can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. rsc.orgrsc.org

One approach involves the asymmetric reduction of a ketone precursor. For example, the reduction of 5-(thiophen-3-yl)-5-oxopentan-1-ol using a chiral reducing agent like a CBS catalyst or a chiral ruthenium complex could yield a chiral secondary alcohol. acs.org Another strategy is the catalytic asymmetric dearomatization (CADA) of the thiophene ring, which can create stereogenic centers. rsc.org Although this transforms the thiophene ring itself, it represents an advanced method for generating structural diversity. rsc.orgrsc.org

Novel chiral thiolated amino alcohols have been synthesized from norephedrine (B3415761) and thiophene carbaldehydes, which can be used in catalytic asymmetric reactions. mku.edu.tr These methodologies provide a pathway to enantiomerically enriched thiophene-containing building blocks that could be elaborated into chiral analogs of this compound. acs.orgnih.gov

Adherence to green chemistry principles is increasingly important in modern synthesis. For thiophene derivatives, this includes the use of solvent-free reactions, microwave-assisted synthesis, and the use of more environmentally benign solvents. nih.govresearchgate.netrsc.org

Microwave-assisted Suzuki coupling reactions have been shown to be rapid and efficient for the synthesis of thiophene oligomers, a technology that is directly applicable to the synthesis of the target molecule. researchgate.net These reactions can sometimes be performed on a solid support like alumina, further reducing the need for bulk solvents. researchgate.net Solvent-free methods, such as high-speed ball milling for Gewald synthesis of aminothiophenes, demonstrate the potential to reduce solvent waste significantly. nih.gov Additionally, the use of deep eutectic solvents, which are considered greener alternatives to traditional ionic liquids, has been described for the synthesis of thiophene derivatives. rsc.org

Derivatization Strategies for Enhancing Molecular Complexity

The terminal hydroxyl group of this compound is a prime handle for further functionalization, allowing for the generation of a diverse library of derivatives with potentially enhanced properties.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride (B1165640). medcraveonline.commedcraveonline.com This transformation can be catalyzed by acids, bases, or enzymes. Esterification is a common strategy to modify the pharmacokinetic properties of a molecule. medcraveonline.com For example, reaction with acetic anhydride would yield 5-(thiophen-3-yl)pentyl acetate.

Etherification: The formation of an ether linkage is another common derivatization strategy. organic-chemistry.orggoogle.com The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. organic-chemistry.org Alternatively, acid-catalyzed etherification or more modern methods like reductive etherification can be employed. organic-chemistry.org For instance, reacting this compound with sodium hydride and then benzyl (B1604629) bromide would produce 3-(5-(benzyloxy)pentyl)thiophene.

Summary of Derivatization Reactions:

| Transformation | Reagent(s) | Product Type |

| Esterification | Acyl chloride, Pyridine (B92270) | Ester |

| Carboxylic acid, DCC, DMAP | Ester | |

| Etherification | NaH, Alkyl halide (e.g., CH₃I) | Ether |

| Alcohol, Acid catalyst (for symmetrical ethers) | Ether |

Regioselective Functionalization of the Thiophene Ring (e.g., Electrophilic Substitution, Metalation, Halogenation)

The thiophene ring in this compound is susceptible to functionalization, primarily at the C2 and C5 positions, which are activated for electrophilic attack. The regioselectivity of these reactions is a crucial aspect of the synthetic strategy.

Electrophilic Substitution: Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the thiophene ring. Due to the electron-donating nature of the alkyl substituent at the C3 position, the C2 and C5 positions are electronically enriched and thus more susceptible to electrophilic attack. The stability of the resulting carbocation intermediate, which can be delocalized over the thiophene ring, favors substitution at these alpha-positions over the C4 position.

Halogenation: Halogenation is a common electrophilic substitution reaction used to introduce halogen atoms onto the thiophene ring, which can then serve as handles for further functionalization through cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the alpha-positions of 3-alkylthiophenes. The reaction typically proceeds with high regioselectivity, targeting the C2 position first, followed by the C5 position upon the use of excess reagent.

Metalation: Directed ortho-metalation is another powerful technique for the regioselective functionalization of the thiophene ring. This method involves the deprotonation of one of the acidic protons of the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium, to form a thienyllithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of substituents. For 3-substituted thiophenes, metalation can be directed to the C2 or C5 position.

| Reaction Type | Reagent(s) | Position of Functionalization | Product |

|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | C2 (major), C5 (with excess NBS) | 2-Bromo-3-alkylthiophene, 2,5-Dibromo-3-alkylthiophene |

| Metalation followed by Electrophilic Quench | 1. n-BuLi 2. Electrophile (e.g., CO2, R-X) | C2 or C5 | 2- or 5-Substituted-3-alkylthiophene |

Modifications of the Pentyl Spacer Chain

The pentyl spacer chain of this compound offers another site for molecular modification, primarily through reactions involving the terminal hydroxyl group. These modifications can be used to alter the physical and chemical properties of the molecule and to introduce new functional groups for further elaboration.

Oxidation: The primary alcohol of the pentyl chain can be oxidized to an aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent. These transformations provide access to a range of carbonyl compounds that can serve as key intermediates in the synthesis of more complex molecules.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Esterification can be used to introduce a wide variety of functional groups and to modulate the lipophilicity of the molecule.

Conversion to Amines: The alcohol can be converted to an amine through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent reaction with ammonia (B1221849) or a primary or secondary amine via nucleophilic substitution yields the corresponding amine.

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | -CH2OH → -CHO |

| Oxidation (to carboxylic acid) | KMnO4 | -CH2OH → -COOH |

| Esterification | R-COOH, acid catalyst | -CH2OH → -CH2OC(O)R |

| Conversion to Amine | 1. TsCl, pyridine 2. R-NH2 | -CH2OH → -CH2NHR |

Applications of this compound as a Key Synthetic Intermediate for Complex Molecules

Thiophene and its derivatives are important structural motifs found in a wide range of pharmaceuticals, agrochemicals, and materials. The bifunctional nature of this compound, possessing both a reactive aromatic ring and a modifiable alkyl chain with a terminal alcohol, makes it a potentially valuable building block in organic synthesis.

While the thiophene moiety is a key component in various bioactive molecules, specific examples detailing the use of this compound as a direct precursor in the synthesis of complex molecules are not extensively documented in readily available literature. For instance, the synthesis of the antidepressant duloxetine (B1670986) and the analgesic tapentadol (B1681240) involves thiophene-containing intermediates; however, these syntheses typically start from 2-acetylthiophene (B1664040) rather than a 3-substituted pentanol derivative. nepjol.infoarkat-usa.orggoogle.comgoogle.comquickcompany.ingoogle.comjustia.comgoogleapis.comresearchgate.net

Despite the lack of specific examples, the chemical functionalities of this compound suggest its potential as a versatile intermediate. The functionalization of the thiophene ring, as described in section 2.3.2, combined with the modifications of the pentyl chain, as outlined in section 2.3.3, could provide access to a diverse array of more complex structures. For example, the introduction of a halogen on the thiophene ring would allow for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, while the conversion of the alcohol to other functional groups would enable a variety of conjugation and elaboration strategies. These potential synthetic pathways highlight the promise of this compound as a valuable, though currently underutilized, building block for the synthesis of novel and complex molecules.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation of 5 Thiophen 3 Yl Pentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular structure of 5-(Thiophen-3-yl)pentan-1-ol in solution. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's conformation and dynamic properties.

Based on established chemical shift data for 3-alkylthiophenes and n-pentanol, a predicted NMR assignment for this compound in a solvent like CDCl₃ is presented below. chemicalbook.comchemicalbook.com The thiophene (B33073) ring protons are expected in the aromatic region (δ 6.9-7.3 ppm), while the aliphatic chain protons appear upfield. The methylene (B1212753) group adjacent to the hydroxyl function (H-1') is anticipated to be the most downfield of the alkyl protons, with the others appearing in the δ 1.3-2.7 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 2 | ~7.10 (dd) | ~120.5 | Thiophene Ring Proton |

| 4 | ~6.95 (dd) | ~128.5 | Thiophene Ring Proton |

| 5 | ~7.25 (dd) | ~125.0 | Thiophene Ring Proton |

| C3-Thiophene | - | ~142.0 | Substituted Thiophene Carbon |

| 1' | ~2.65 (t) | ~30.0 | Methylene (adjacent to thiophene) |

| 2' | ~1.65 (quint) | ~31.0 | Methylene |

| 3' | ~1.40 (quint) | ~25.5 | Methylene |

| 4' | ~1.58 (quint) | ~32.5 | Methylene |

| 5' | ~3.65 (t) | ~62.5 | Methylene (adjacent to -OH) |

| -OH | Variable (~1.5-3.0) | - | Hydroxyl Proton |

2D NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. nih.govyoutube.comsdsu.edunanalysis.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons. Key expected correlations include those between the thiophene ring protons (H-2 with H-5, H-4 with H-5) and along the entire pentyl chain (H-1' with H-2', H-2' with H-3', H-3' with H-4', and H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons (¹JCH). columbia.edu This would confirm the assignment of each protonated carbon in the molecule by showing a cross-peak between, for example, the proton signal at ~7.10 ppm and the carbon signal at ~120.5 ppm (C-2), and the proton signal at ~3.65 ppm with the carbon signal at ~62.5 ppm (C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting molecular fragments. columbia.edu An HMBC spectrum would link the thiophene ring to the pentyl chain via correlations between the methylene protons at C-1' (δ ~2.65 ppm) and the thiophene carbons C-2, C-3, and C-4. It would also show correlations from the H-2 and H-4 protons of the thiophene ring to the quaternary carbon C-3.

Variable Temperature NMR for Rotational Barriers and Molecular Dynamics

Variable Temperature (VT) NMR studies can provide insight into the dynamic processes occurring within the molecule, such as the rotation around single bonds. researchgate.netnih.gov For this compound, the primary dynamic process of interest is the rotation about the C3-C1' bond, which connects the thiophene ring and the pentyl chain.

At room temperature, this rotation is expected to be fast on the NMR timescale, resulting in sharp, time-averaged signals. nih.gov As the temperature is lowered, this rotation could slow down sufficiently to cause broadening of the signals for the protons and carbons near the point of rotation (e.g., H-2, H-4, and H-1'). If the rotational barrier is high enough, at a sufficiently low temperature (the coalescence temperature), these signals might split into two distinct sets, representing different stable conformations (rotamers). semanticscholar.orgresearchgate.net The energy barrier for this rotation could then be calculated. However, for a simple alkyl chain attached to a thiophene ring, the rotational barrier is expected to be relatively low, and significant signal decoalescence might only occur at very low, experimentally challenging temperatures. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. iosrjournals.orgscialert.net

The FT-IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded alcohol group. The C-O stretching vibration should appear as a strong band around 1050-1070 cm⁻¹. The spectrum would also feature characteristic absorptions for the thiophene ring, including C-H stretching just above 3000 cm⁻¹ (~3100 cm⁻¹), aromatic C=C stretching in the 1400-1550 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes. nii.ac.jp The aliphatic pentyl chain will contribute C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. iosrjournals.org

The Raman spectrum would complement the FT-IR data. The aromatic C=C stretching vibrations of the thiophene ring are typically strong and sharp in the Raman spectrum. The C-S stretching modes of the thiophene ring, often weak in the IR, should be more readily observable in the Raman spectrum in the 600-900 cm⁻¹ range. researchgate.netnist.gov The symmetric C-H stretching of the alkyl chain would also produce a strong Raman signal.

Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Expected Intensity (IR/Raman) |

|---|---|---|

| 3200-3600 | O-H stretch (alcohol) | Strong, Broad / Weak |

| ~3100 | C-H stretch (aromatic, thiophene) | Medium / Medium |

| 2850-2960 | C-H stretch (aliphatic, pentyl) | Strong / Strong |

| 1400-1550 | C=C stretch (thiophene ring) | Medium / Strong |

| ~1465 | CH₂ bend (scissoring) | Medium / Medium |

| 1050-1070 | C-O stretch (primary alcohol) | Strong / Weak |

| 800-900 | C-H out-of-plane bend (thiophene) | Strong / Medium |

| 600-800 | C-S stretch / Ring deformation | Weak / Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the parent ion, allowing for the determination of its elemental formula. For C₉H₁₄OS, the calculated exact mass of the neutral molecule is 170.0765. In HRMS, this would typically be observed as the protonated molecule [M+H]⁺ with an m/z of 171.0843 or the molecular radical cation [M]⁺˙ at m/z 170.0765, depending on the ionization technique used (e.g., ESI vs. EI).

Analysis of the fragmentation patterns in the mass spectrum provides structural information. The fragmentation of this compound would likely proceed through several characteristic pathways for alcohols and alkyl-aromatic compounds:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a fragment ion at m/z 152.06.

Alpha-Cleavage: Cleavage of the C4'-C5' bond adjacent to the oxygen atom would result in the loss of a CH₂OH radical (31 Da), yielding a prominent ion.

Benzylic-type Cleavage: The most favorable fragmentation is often the cleavage of the C1'-C2' bond, which is beta to the thiophene ring. This would form a stable thiophenylmethyl-type cation or a related tropylium-like ion at m/z 97.02, which is a characteristic fragment for many alkylthiophenes.

Alkyl Chain Fragmentation: Sequential loss of alkyl fragments (e.g., ethylene, propylene) from the parent ion or intermediate fragments would also be observed.

Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Formula | Description of Loss/Fragment |

|---|---|---|

| 171.0843 | [C₉H₁₅OS]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 153.0738 | [C₉H₁₃S]⁺ | Loss of H₂O from [M+H]⁺ |

| 97.0214 | [C₅H₅S]⁺ | Thiophenylmethyl-type cation (from β-cleavage) |

| 83.0109 | [C₄H₃S]⁺ | Thienyl cation |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy probes the electronic transitions within the molecule. The chromophore in this compound is the thiophene ring. rsc.org Simple alkyl-substituted thiophenes typically exhibit a strong absorption band corresponding to a π-π* electronic transition. acs.orgrsc.org For this compound, this absorption maximum (λmax) is expected to be in the range of 230-240 nm in a non-polar solvent. jchps.comacs.org The pentanol (B124592) chain acts as an alkyl substituent, which is a weak auxochrome and is not expected to significantly shift the λmax compared to other 3-alkylthiophenes.

Fluorescence spectroscopy provides information about the molecule's emissive properties after electronic excitation. Many simple thiophene derivatives are known to be weakly fluorescent, often due to efficient intersystem crossing to the triplet state. nih.gov If this compound exhibits fluorescence, it would be expected to emit in the UV region, with a Stokes shift (the difference in wavelength between the absorption and emission maxima) of approximately 50-100 nm. The fluorescence quantum yield would likely be low. The photophysical properties can be influenced by solvent polarity, with more polar solvents potentially causing shifts in the emission wavelength due to stabilization of the excited state dipole moment. nih.govnih.gov

X-ray Diffraction Studies for Solid-State Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Although no crystal structure for this compound is currently available, predictions can be made based on related structures.

In the solid state, the molecule would adopt a specific conformation. The flexible pentanol chain would likely exist in a low-energy, all-trans (anti-periplanar) conformation to minimize steric strain. The packing of molecules in the crystal lattice would be governed by intermolecular forces. For long-chain alkylthiophenes, packing is often dominated by π-stacking interactions between the flat thiophene rings and van der Waals interactions between the alkyl chains, often leading to lamellar or layered structures. researchgate.netnist.gov

Comprehensive Literature Search Reveals No Specific Computational Studies on this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant gap in the current body of research: there are no publicly available computational or theoretical chemistry studies focusing specifically on the compound This compound .

Despite a broad search for data related to its electronic structure, reactivity, conformational landscape, and simulated spectroscopic parameters, no dedicated research articles, dissertations, or database entries containing this specific information were identified. The requested detailed analysis, including data tables on ground state geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential, could not be compiled as the primary research has not been published.

The existing body of computational chemistry research on thiophene derivatives tends to focus on more complex molecules with specific applications, such as in pharmaceuticals, organic electronics, and materials science. While general methodologies like Density Functional Theory (DFT) and Transition State Theory are widely applied to various thiophene-containing molecules, the specific compound this compound does not appear to have been a subject of such detailed investigation.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for this compound as this information does not exist in the current scientific literature.

Computational and Theoretical Chemistry Studies of 5 Thiophen 3 Yl Pentan 1 Ol

Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Theoretical and computational chemistry offers a powerful lens for predicting and understanding the non-linear optical (NLO) properties of molecules, a field of significant interest for applications in optoelectronics and photonics. For organic molecules such as 5-(Thiophen-3-yl)pentan-1-ol, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural factors that give rise to NLO responses. These investigations primarily focus on the calculation of polarizability (α) and, more importantly, the first and second hyperpolarizabilities (β and γ, respectively), which quantify the second- and third-order NLO effects.

Research into thiophene-containing organic compounds has consistently demonstrated their potential as effective NLO materials. The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, can act as an efficient π-electron bridge, facilitating intramolecular charge transfer (ICT) when coupled with electron-donating and electron-accepting groups. This ICT is a key mechanism for generating large NLO responses. While direct computational studies on this compound are not extensively reported in the literature, the principles derived from studies of analogous thiophene derivatives provide a robust framework for understanding its potential NLO properties.

The investigation of NLO properties through hyperpolarizability calculations for thiophene derivatives typically involves optimizing the molecular geometry at a specific level of theory and then computing the polarizability and hyperpolarizability tensors. The choice of the DFT functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP and CAM-B3LYP are commonly employed for their reliability in predicting electronic properties of organic molecules.

The molecular structure of this compound, featuring a thiophene ring attached to a pentanol (B124592) chain, suggests a modest NLO response in its native state. The thiophene ring itself is an electron-rich system, and the pentanol chain is a weak electron-donating group. For significant second-order NLO properties (characterized by β), a pronounced asymmetry in the electronic distribution is typically required, often achieved by incorporating strong electron-donating and electron-withdrawing groups at opposite ends of a conjugated system.

To illustrate the kind of data generated in such computational studies, the following tables present hypothetical, yet representative, hyperpolarizability values for a series of substituted thiophene derivatives, calculated using a DFT approach. These tables are intended to demonstrate the structure-property relationships that govern the NLO response in this class of compounds.

Table 1: Calculated Static First Hyperpolarizability (β) of Hypothetical Thiophene Derivatives

| Compound | Donor Group (at position 5) | Acceptor Group (at position 2) | β (10-30 esu) |

| Thiophene | -H | -H | 0.5 |

| Derivative A | -OH | -H | 2.8 |

| Derivative B | -H | -NO2 | 5.1 |

| Derivative C | -OH | -NO2 | 15.7 |

| Derivative D | -N(CH3)2 | -CN | 25.3 |

Note: These values are illustrative and based on general trends observed in computational studies of thiophene derivatives. The specific values would depend on the level of theory and basis set used in the calculation.

The data in Table 1 showcases the push-pull effect, a fundamental principle in the design of NLO materials. The unsubstituted thiophene has a very small first hyperpolarizability. The introduction of either a donor group (-OH) or an acceptor group (-NO2) increases the value of β. However, the most significant enhancement is observed when both a strong donor and a strong acceptor are present on the thiophene ring (Derivatives C and D), creating a significant intramolecular charge transfer pathway.

Further insights can be gained by analyzing the components of the hyperpolarizability tensor. The dominant component often aligns with the direction of the charge transfer.

Table 2: Components of the Static First Hyperpolarizability Tensor (β) for Hypothetical Thiophene Derivative C (-OH and -NO2 substituted)

| Component | Value (10-30 esu) |

| βxxx | 12.5 |

| βxyy | 1.2 |

| βxzz | 0.8 |

| βyyy | 0.3 |

| βyzz | 0.1 |

| βzzz | 0.2 |

| βxyz | 0.5 |

| βtotal | 15.7 |

Note: The x-axis is assumed to be along the long axis of the molecule, from the donor to the acceptor group.

The analysis of the tensor components in Table 2 for the hypothetical Derivative C reveals that the major contribution to the total hyperpolarizability comes from the βxxx component, which lies along the charge-transfer axis. This is a characteristic feature of push-pull NLO chromophores.

For this compound, the pentanol chain acts as a weak σ-electron donor, and there is no strong acceptor group attached to the thiophene ring. Therefore, its first hyperpolarizability (β) is expected to be modest. Computational studies would likely predict a value slightly higher than that of unsubstituted thiophene but significantly lower than that of thiophene derivatives with strong push-pull character. The primary NLO response for such a molecule might be more relevant in the context of its third-order properties (γ), which are less dependent on molecular asymmetry.

Chemical Reactivity and Mechanistic Investigations of 5 Thiophen 3 Yl Pentan 1 Ol

Oxidation and Reduction Pathways of the Alcohol Moiety and Thiophene (B33073) Ring

The presence of two distinct oxidizable centers—the primary alcohol and the thiophene ring—allows for selective or exhaustive oxidation depending on the reagents and conditions employed.

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial for controlling the reaction outcome. For instance, mild oxidizing agents will typically yield the aldehyde, 5-(thiophen-3-yl)pentanal, while stronger agents will lead to the formation of 5-(thiophen-3-yl)pentanoic acid.

The thiophene ring, on the other hand, can undergo oxidation at the sulfur heteroatom, a reaction influenced by the electron density of the ring. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The metabolism of thiophene-containing drugs by cytochrome P450 enzymes can also lead to oxidation, proceeding through either S-oxidation or epoxidation pathways. nih.gov Quantum chemical studies have shown that the epoxidation process is often kinetically and thermodynamically more favorable than S-oxidation. nih.gov

Reduction reactions primarily target the thiophene ring. Catalytic hydrogenation can reduce the aromatic ring to form tetrahydrothiophene. A more drastic reaction is reductive desulfurization, commonly achieved with Raney nickel, which removes the sulfur atom entirely and saturates the carbon chain, yielding n-nonane. uop.edu.pk

| Functional Group | Reaction Type | Reagent(s) | Product(s) | Citation |

|---|---|---|---|---|

| Alcohol Moiety | Mild Oxidation | PCC, DMP | 5-(Thiophen-3-yl)pentanal | |

| Alcohol Moiety | Strong Oxidation | KMnO₄, H₂CrO₄ | 5-(Thiophen-3-yl)pentanoic acid | |

| Thiophene Ring | S-Oxidation | m-CPBA, Dimethyldioxirane | Thiophene-S-oxide, Thiophene-S,S-dioxide | researchgate.net |

| Thiophene Ring | Reduction | H₂, Pd/C | 5-(Tetrahydrothiophen-3-yl)pentan-1-ol | uop.edu.pk |

| Thiophene Ring | Reductive Desulfurization | Raney Nickel | n-Nonan-1-ol | uop.edu.pk |

Nucleophilic and Electrophilic Reactivity of the Thiophene Ring

The thiophene ring in 5-(Thiophen-3-yl)pentan-1-ol is electron-rich and aromatic, making it susceptible to electrophilic substitution. Thiophene is significantly more reactive than benzene (B151609) in such reactions. uop.edu.pk The pentanol (B124592) substituent at the 3-position is a weakly activating alkyl group. Electrophilic attack will preferentially occur at the C2 position, which is the most activated α-position. If the C2 position is blocked, substitution may occur at the C5 position, the other α-carbon.

Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens like Br₂ or Cl₂ in the presence of a Lewis acid leads to mono- or di-halogenated products, primarily at the 2- and 5-positions. wikipedia.org

Nitration and Sulfonation: These reactions introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the ring, again favoring the α-positions. guidechem.com

Friedel-Crafts Acylation and Alkylation: Acylation with acyl chlorides or anhydrides introduces a ketone functionality. Friedel-Crafts alkylation on thiophene itself can be challenging due to the high reactivity leading to polymerization, but it is possible under specific conditions. wikipedia.orgguidechem.com

While less common than electrophilic attack, the thiophene ring can also exhibit nucleophilic reactivity, most notably through metallation. The hydrogen atoms on the thiophene ring, particularly at the α-positions, are acidic enough to be removed by strong bases like n-butyllithium (n-BuLi). wikipedia.orgbeilstein-journals.org For 3-substituted thiophenes, this deprotonation occurs regioselectively at the C2 position, generating a potent 2-lithiothiophene nucleophile. This intermediate can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups. wikipedia.orgbeilstein-journals.org

| Reaction Type | Reagent(s) | Typical Position of Attack | Product Example | Citation |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | C2 | 5-(2-Bromo-thiophen-3-yl)pentan-1-ol | wikipedia.org |

| Electrophilic Acylation | CH₃COCl, AlCl₃ | C2 | 1-(3-(5-Hydroxypentyl)thiophen-2-yl)ethanone | wikipedia.org |

| Metallation (Nucleophilic) | n-BuLi | C2 | 3-(5-Hydroxypentyl)thiophen-2-yllithium | beilstein-journals.org |

| Carboxylation of Lithiated Intermediate | 1. n-BuLi; 2. CO₂ | C2 | 3-(5-Hydroxypentyl)thiophene-2-carboxylic acid | beilstein-journals.org |

Substitution Reactions of the Alkyl Chain and Hydroxyl Group

The reactivity of the alkyl chain is dominated by the terminal hydroxyl group. This primary alcohol can undergo a variety of substitution reactions, typically after conversion into a better leaving group. For example, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate or mesylate ester. These are excellent substrates for Sₙ2 reactions, allowing the introduction of various nucleophiles such as halides (Br⁻, I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) to replace the OTs or OMs group.

Alternatively, the hydroxyl group can be directly replaced by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination, yielding 5-(thiophen-3-yl)pentyl chloride and 5-(thiophen-3-yl)pentyl bromide, respectively.

Cyclization and Rearrangement Reactions Involving the Pentyl Chain and Thiophene

The structure of this compound, with a flexible chain connecting a nucleophilic ring and a functional group, is well-suited for intramolecular cyclization reactions. A prominent example is intramolecular Friedel-Crafts acylation. This can be achieved by first oxidizing the terminal alcohol to a carboxylic acid, 5-(thiophen-3-yl)pentanoic acid. The subsequent conversion of the carboxylic acid to an acid chloride (e.g., using SOCl₂), followed by treatment with a Lewis acid catalyst like AlCl₃, can induce cyclization. The electrophilic acylium ion generated will attack the electron-rich thiophene ring. Given the substitution pattern, the cyclization will occur at the C2 position of the thiophene ring to form a six-membered fused ring system, resulting in the formation of a thieno-fused cycloalkanone.

Photocyclization is another potential pathway, although it typically requires an unsaturated chain, such as in styrylthiophenes, to proceed. ua.es

Role of Intra- and Intermolecular Interactions in Reaction Dynamics

Intermolecular forces play a significant role in the physical properties and reaction dynamics of this compound. The primary alcohol group is a strong hydrogen bond donor and acceptor, leading to significant intermolecular hydrogen bonding. This results in a relatively high boiling point and viscosity compared to a non-hydroxylated analogue. These hydrogen bonds can also influence reaction kinetics by solvating reactants or stabilizing transition states in polar media.

The thiophene ring and the pentyl chain contribute to van der Waals interactions. The planar, aromatic thiophene ring can also participate in π-π stacking interactions with other thiophene rings, which can influence the solid-state packing and conformation of the molecule.

Intramolecularly, the flexible pentyl chain allows the terminal hydroxyl group to approach the thiophene ring. While direct intramolecular hydrogen bonding between the -OH group and the sulfur atom's lone pair or the ring's π-system is possible, it is generally weak and conformation-dependent. However, such transient interactions can influence the conformational preferences of the molecule in solution, potentially affecting the accessibility of reactive sites on either the ring or the alcohol for certain reactions. The theory of Lionel Salem, which uses perturbation theory to approximate reaction paths, can be used to understand interactions between conjugated systems and other molecules. researchgate.net

Applications and Advanced Functionalization of 5 Thiophen 3 Yl Pentan 1 Ol in Specific Research Domains

Precursor Chemistry for Polymer Synthesis and Functional Materials

The structure of 5-(Thiophen-3-yl)pentan-1-ol is well-suited for the synthesis of advanced functional polymers. The thiophene (B33073) moiety can be incorporated into the main chain of conjugated polymers, or the entire molecule can be attached as a pendant group to various polymer backbones, with each approach yielding materials with distinct properties.

Integration into Conjugated Polymer Backbones

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their exceptional optical and conductive properties. nih.govrsc.org The 3-substituted nature of this compound allows it to act as a monomer in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). Regioregularity is crucial for achieving the desired electronic properties as it leads to more crystalline and structurally homogenous polymers. nih.gov

Polymerization can be achieved through various organometallic polycondensation strategies, such as Kumada catalyst-transfer polycondensation or nickel-catalyzed dehydrobrominative polycondensation. nih.gov In these processes, the thiophene ring of this compound (or a halogenated derivative) would be coupled at its 2- and 5-positions to form the π-conjugated polymer backbone. The -(CH₂)₅OH chain would thus become a repeating side chain along the polymer, influencing its solubility, morphology, and interfacial properties.

| Polymerization Method | Catalyst/Reagents | Description |

| Kumada Catalyst-Transfer Polycondensation | Ni(dppp)Cl₂, Grignard Reagent | A chain-growth mechanism that allows for control over molecular weight and produces highly regioregular polymers from 2-bromo-5-chloromagnesio-3-alkylthiophene monomers. |

| Stille Polycondensation | Pd(PPh₃)₄, Organotin Reagents | A step-growth polymerization involving the cross-coupling of a distannylthiophene with a dibrominated comonomer, versatile for creating copolymers. |

| Direct Arylation Polymerization (DArP) | Palladium Catalysts (e.g., Pd(OAc)₂) | An atom-economical method that forms C-C bonds by coupling C-H bonds with C-Br bonds, avoiding the need for organometallic intermediates. researchgate.net |

| Oxidative Polymerization | FeCl₃ | A simpler, direct method where the monomer is oxidized to form radical cations that couple. However, this method often results in lower regioregularity and structural defects. |

Design of Functional Side Chains in Polymeric Systems

The terminal hydroxyl group on the pentyl chain of this compound is a key feature for designing functional materials. researchgate.net This -OH group can serve as a reactive handle for two primary strategies: post-polymerization modification or its use as an anchor to attach the thiophene moiety onto other polymer systems.

Post-Polymerization Modification: After integrating the monomer into a polythiophene backbone as described above, the pendant alcohol groups can be further functionalized. For example, they can be esterified or converted into ethers to introduce new functionalities, such as photo-responsive groups, biocompatible moieties (e.g., polyethylene (B3416737) glycol), or cross-linking sites. This approach allows for the tuning of a polymer's properties without altering its conjugated backbone. cmu.edu

Attachment to Non-Conjugated Backbones: The hydroxyl group allows the entire this compound molecule to be grafted onto other types of polymer backbones (e.g., acrylates, siloxanes, or polystyrenes) as a functional side chain. This is typically achieved by first converting the alcohol to a polymerizable group (like an acrylate (B77674) or methacrylate) and then copolymerizing it with other monomers. This strategy imparts the electronic and optical properties of the thiophene into a new host material, creating, for example, processable electro-active or photo-active materials with good mechanical properties. beilstein-journals.org

Scaffold for Novel Ligand Design in Catalysis

In the field of organometallic chemistry and catalysis, ligand design is paramount for controlling the activity, selectivity, and stability of metal catalysts. The this compound scaffold provides a modular platform for creating novel ligands. The design can leverage the thiophene ring, the flexible pentyl spacer, and the reactive terminal alcohol.

The sulfur atom in the thiophene ring is a soft donor and can coordinate directly to soft Lewis acidic metals, though this interaction is often weak. rsc.org More significant is the potential for functionalization. The true utility of the scaffold lies in the chemical modification of the terminal hydroxyl group. researchgate.net This -OH group can be transformed into a wide array of more potent coordinating groups, allowing for the synthesis of a library of ligands from a single precursor. The five-carbon chain provides significant flexibility, enabling the resulting coordinating atom to adopt various geometries around a metal center.

| Original Group | Reagents/Reaction | Resulting Ligating Group | Potential Metal Targets |

| -OH (Alcohol) | 1. Tosylation (TsCl) 2. Reaction with PPh₂Li | -PPh₂ (Diphenylphosphine) | Palladium, Rhodium, Nickel, Platinum |

| -OH (Alcohol) | 1. Mesylation (MsCl) 2. Reaction with NaN₃ 3. Reduction (e.g., H₂/Pd) | -NH₂ (Primary Amine) | Copper, Ruthenium, Cobalt |

| -OH (Alcohol) | 1. Oxidation (e.g., PCC) 2. Reductive amination with Pyridine-2-amine | -NH-(2-pyridyl) (Pyridyl-amine) | Iron, Ruthenium, Iridium |

| -OH (Alcohol) | Etherification with 2-(chloromethyl)pyridine | -O-CH₂-(2-pyridyl) (Pyridyl-ether) | Copper, Zinc, Lanthanides |

This modular approach allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalytic performance for specific reactions, such as cross-coupling, hydrogenation, or polymerization. frontiersin.org

Advanced Intermediates in Medicinal Chemistry Target Synthesis (focus on synthetic methodology and structure-activity relationship theories)

Thiophene and its derivatives are considered "privileged" pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov They are often used as bioisosteric replacements for phenyl rings, offering modulated metabolic stability and binding affinity. nih.gov The this compound structure provides a valuable intermediate for synthesizing more complex drug candidates.

Chiral Auxiliary Roles in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is typically removed after it has served its purpose. In its native state, this compound is an achiral molecule and cannot function as a chiral auxiliary.

To be employed in asymmetric synthesis, the scaffold would require modification to introduce chirality. This could be achieved in several ways:

Introduction of a Stereocenter: A stereocenter could be introduced onto the pentyl chain, for instance, by asymmetric reduction of a corresponding ketone precursor.

Attachment of a Chiral Moiety: The terminal hydroxyl group is an ideal attachment point for a known chiral entity, such as an amino acid or a derivative of a natural product like menthol (B31143) or camphor. wikipedia.org For example, esterification of the alcohol with a chiral carboxylic acid would yield a chiral molecule.

Once a chiral version of the scaffold is synthesized, it could theoretically direct stereoselective reactions. For instance, if the thiophene ring were attached to a prochiral enolate, the chiral side chain could sterically block one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity. researchgate.net The effectiveness of such an auxiliary would depend on the rigidity of the transition state and the ability of the chiral element to effectively bias the reaction space.

Structural Modification for Modulating Molecular Interactions (e.g., enzyme-ligand binding theories)

According to the principles of structure-activity relationships (SAR), even minor structural modifications to a lead compound can significantly alter its interaction with a biological target, such as an enzyme or receptor. drugdesign.org The this compound scaffold offers distinct points for modification to probe and optimize these interactions.

The Thiophene Ring: As an aromatic, electron-rich system, the thiophene ring can participate in π-π stacking, hydrophobic interactions, and hydrogen bonding (via the sulfur atom). nih.gov Its planarity can be crucial for fitting into flat regions of a binding pocket. nih.gov

The Terminal Hydroxyl Group: This is a key interaction point. As a hydrogen bond donor and acceptor, the -OH group can form strong, directional interactions with polar residues like serine, threonine, or aspartate in an enzyme's active site. Modifications at this position—such as converting it to an ether, ester, or amine—would systematically alter these interactions, providing valuable SAR data to guide the design of more potent and selective inhibitors or agonists. mdpi.com

| Molecular Fragment | Potential Role in Molecular Interactions | Example Modification for SAR Study |

| Thiophene Ring | Hydrophobic interactions, π-π stacking, bioisostere for a phenyl ring. nih.gov | Introduction of substituents (e.g., halogens, methyl groups) on the ring to alter electronics and sterics. |

| Pentyl Chain | Provides flexibility and controls spacing/positioning of functional groups. Influences lipophilicity and solubility. | Varying the chain length (e.g., from propyl to heptyl) to find the optimal distance for binding. |

| Hydroxyl Group | Hydrogen bond donor and acceptor. mdpi.com Point of attachment for other functional groups. | Conversion to a methoxy (B1213986) (-OCH₃) group to remove H-bond donor ability, or to a carboxylic acid (-COOH) to introduce a charged interaction. |

By systematically applying these modifications, medicinal chemists can use the this compound scaffold to develop a deep understanding of the molecular requirements for binding to a specific biological target and rationally design more effective therapeutic agents.

Application as a Building Block for Supramolecular Chemistry

The potential of this compound as a building block in supramolecular chemistry can be inferred from the known properties of similar thiophene-containing molecules. The thiophene ring, an aromatic heterocycle, can participate in π-π stacking interactions, which are fundamental non-covalent interactions in the formation of supramolecular assemblies. The pentan-1-ol side chain introduces the capability for hydrogen bonding through its terminal hydroxyl group. This combination of an aromatic core and a flexible, hydrogen-bonding side chain theoretically allows for the formation of organized, self-assembling systems.

Development of Chemical Probes for Biological Systems (without biological activity data)

The development of chemical probes often involves the functionalization of a core scaffold to incorporate features for recognition of a specific analyte and a signaling component, typically a fluorophore. The this compound structure possesses a thiophene ring that can be a part of a larger conjugated system, which is a common feature in many fluorescent dyes. The terminal hydroxyl group on the pentyl chain provides a convenient point for chemical modification.

Theoretically, the hydroxyl group could be functionalized to introduce a recognition moiety for a specific biological target. For instance, it could be esterified or etherified with a group that has an affinity for a particular enzyme or receptor. The thiophene ring itself can be further modified, for example, through electrophilic substitution reactions, to tune the photophysical properties of a potential probe or to attach other functional groups.

The design of a chemical probe based on this compound would involve several key steps:

Synthesis of the core molecule: Preparation of this compound.

Functionalization: Chemical modification of the hydroxyl group and/or the thiophene ring to introduce a recognition element and potentially modulate its fluorescent properties.

Characterization: Spectroscopic analysis to confirm the structure and investigate the photophysical properties of the resulting probe molecule.

Binding Studies: In vitro experiments to assess the probe's interaction with its intended target, focusing on the chemical and physical aspects of binding without assessing biological activity.

While the structural features of this compound suggest its potential as a precursor for chemical probes, there is no specific research available that details the synthesis, functionalization, and application of this compound for such purposes.

Future Directions and Emerging Research Opportunities for 5 Thiophen 3 Yl Pentan 1 Ol

Exploration of Unconventional Synthetic Methodologies

While classical synthetic routes to thiophene (B33073) derivatives are well-established, future research will likely focus on more efficient, selective, and scalable unconventional methodologies. Traditional methods like the Paal–Knorr and Gewald reactions often require harsh conditions and may have limitations regarding functional group tolerance. nih.gov Emerging strategies such as direct C-H bond functionalization represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials and reducing synthetic steps. nih.gov

Future synthetic exploration could involve:

Metal-Free Cyclizations: Developing novel synthetic pathways that utilize elemental sulfur with various starting materials, thereby minimizing metal toxicity and advancing green chemistry principles. nih.govorganic-chemistry.org

Catalytic Asymmetric Functionalization: Creating chiral derivatives of 5-(Thiophen-3-yl)pentan-1-ol through catalytic asymmetric dearomatization (CADA) reactions or atroposelective synthesis. nih.gov This could lead to new molecules with stereospecific applications in pharmaceuticals or as chiral ligands.

Flow Chemistry: Implementing continuous-flow reactors for the synthesis, which can enhance safety, improve reproducibility, and allow for easier scalability compared to batch processes. nih.gov

| Synthetic Approach | Traditional Methods (e.g., Paal-Knorr) | Unconventional Methods (e.g., C-H Functionalization) |

| Principle | Cyclization of 1,4-dicarbonyl compounds with a sulfur source. nih.gov | Direct activation and substitution of C-H bonds on the thiophene ring. nih.gov |

| Advantages | Well-established and understood. | High atom economy, fewer synthetic steps, reduced waste. nih.gov |

| Disadvantages | Often requires harsh reaction conditions, limited functional group tolerance. nih.gov | May require specific catalysts, regioselectivity can be a challenge. |

| Potential Impact | Foundational for basic synthesis. | Enables rapid synthesis of complex derivatives for advanced applications. nih.gov |

Integration into Advanced Materials for Optoelectronics and Nanoscience

Thiophene-based materials are cornerstones of organic electronics due to their semiconductor and fluorescent properties. bohrium.comresearchgate.net The structure of this compound is particularly well-suited for creating advanced materials. The thiophene ring provides the necessary π-conjugation for charge transport and photoactivity, while the terminal hydroxyl group of the pentanol (B124592) chain serves as a versatile anchor for polymerization or surface functionalization. nbinno.com

Emerging opportunities include:

Organic Electronics: The molecule can be used as a monomer to synthesize polymers for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). nbinno.comresearchgate.net The alkyl chain enhances solubility for solution-based processing, a key advantage for manufacturing flexible electronics. nbinno.com

Self-Assembling Nanostructures: Derivatives of this compound could be designed to self-assemble into well-defined nanostructures like nanofibers and microwires. acs.orgnih.gov These ordered assemblies, driven by noncovalent interactions, can exhibit unique optoelectronic properties distinct from the individual molecules. nih.govthieme-connect.com

Covalent Organic Frameworks (COFs): The molecule could be modified to serve as a building block for COFs. mdpi.com These crystalline porous materials have applications in photocatalysis, sensing, and gas storage, with the thiophene unit contributing to their electronic properties and stability. mdpi.com

| Application Area | Role of this compound | Potential Impact |

| Organic Photovoltaics (OPVs) | Monomer for donor-acceptor polymers. nbinno.com | Development of efficient, flexible, and low-cost solar cells. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Component in emissive or charge-transport layers. nbinno.comresearchgate.net | Creation of next-generation displays and solid-state lighting. |

| Nanosensors | Building block for self-assembling materials that respond to analytes. acs.org | Highly sensitive and selective chemical and biomedical sensors. |

| Thiophene-fused Aromatic Belts | Precursor for creating novel, strained π-conjugated systems. nih.gov | New materials with unique photophysical properties for optoelectronic devices. nih.gov |

High-Throughput Screening and Computational Design of Derivatives

Modern drug discovery and materials science heavily rely on computational chemistry and high-throughput screening (HTS) to accelerate the identification of promising candidates. nih.gov For this compound, these techniques can be used to predict the properties of novel derivatives and prioritize synthetic efforts.

Future research directions in this area are:

Computational Modeling: Using Density Functional Theory (DFT) to calculate the electronic properties (e.g., HOMO/LUMO energy levels, bandgap) of potential derivatives to assess their suitability for optoelectronic applications. rsc.orgmdpi.comnih.gov This allows for the in silico design of molecules with tailored electronic characteristics.

Virtual Screening for Biological Activity: Employing ligand-based or structure-based virtual screening to screen libraries of virtual derivatives against biological targets. nih.govnih.gov This can identify potential new drug candidates with antimicrobial, anticancer, or anti-inflammatory activities, which are common for thiophene-containing compounds. nih.govnih.govresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of derivatives and their observed biological activity or material performance, guiding the design of more potent or efficient compounds. nih.gov

| Computational Technique | Application for Derivatives | Significance |

| Density Functional Theory (DFT) | Calculation of HOMO/LUMO energies, band gaps, and molecular orbitals. mdpi.comnih.gov | Predicts electronic and optical properties for materials science applications. rsc.org |

| Molecular Docking | Simulation of binding affinity and interaction with protein targets. nih.gov | Identifies potential drug candidates and elucidates mechanisms of action. |

| High-Throughput Virtual Screening | Rapid in silico evaluation of large virtual libraries of derivatives. nih.govnih.gov | Accelerates the discovery of new molecules with desired properties. |

Sustainable and Biocatalytic Approaches to Synthesis

The increasing demand for environmentally friendly chemical processes is driving research into sustainable and biocatalytic synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and utilize renewable resources.

Promising avenues for the synthesis of this compound and its derivatives include:

Green Chemistry Methodologies: The use of techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. benthamscience.com Employing environmentally benign solvents like water or ionic liquids and using non-toxic sulfur sources are also key aspects of green synthesis. organic-chemistry.orgbenthamscience.com

Bio-based Feedstocks: Investigating synthetic routes that start from renewable bio-based platform chemicals, such as levulinic acid derived from cellulose, could provide a sustainable alternative to fossil fuel-based starting materials. royalsocietypublishing.org

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis. Biocatalysts operate under mild conditions and can offer exquisite chemo-, regio-, and stereoselectivity, which is particularly valuable for producing chiral compounds. nih.gov Engineered enzymes could be designed for specific transformations on the thiophene scaffold or the pentanol side chain.

Interdisciplinary Research Synergies at the Interface of Organic Chemistry and Other Sciences

The full potential of this compound will be realized through collaborations that bridge traditional scientific boundaries. The compound's versatile structure makes it an ideal platform for interdisciplinary research.

Key synergies include:

Chemistry and Materials Science: Organic chemists can synthesize novel derivatives, which materials scientists can then fabricate into devices like solar cells, transistors, and sensors to test their performance. bohrium.comresearchgate.net

Chemistry and Nanoscience: The design and synthesis of molecules that can self-assemble into functional nanostructures requires a close partnership between synthetic chemists and nanotechnologists. acs.orgresearchgate.net

Chemistry, Biology, and Medicine: The development of new therapeutic agents based on the thiophene scaffold involves synthesis by chemists, followed by biological screening for activity against cancer cells or drug-resistant bacteria by biologists and pharmacologists. nih.govnih.gov

Experimental and Computational Chemistry: A synergistic loop where computational chemists predict promising molecular structures, experimental chemists synthesize them, and the resulting data is used to refine and improve the predictive models. nih.govrsc.org

This collaborative approach ensures that the design, synthesis, and application of new molecules are pursued in an integrated and efficient manner, accelerating innovation at the intersection of various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.